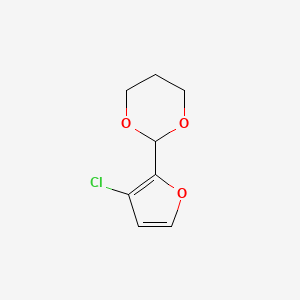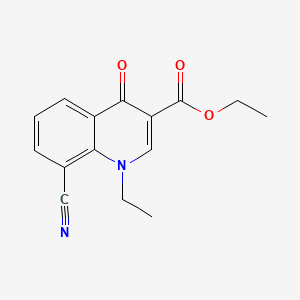
Molybdenum dioxyacetylacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(acetylacetonato)dioxomolybdenum(VI): molybdenum dioxide bis(acetylacetonate) , is a coordination compound with the formula MoO2(acac)2 . It is a yellow powder that is used primarily as a catalyst in various chemical reactions. The compound is known for its role in oxidative transformations and is widely used in both academic and industrial research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(acetylacetonato)dioxomolybdenum(VI) can be synthesized through the reaction of molybdenum trioxide (MoO3) with acetylacetone (acacH) in the presence of a base. The reaction typically involves dissolving MoO3 in a suitable solvent, such as ethanol, and then adding acetylacetone and a base like sodium hydroxide (NaOH). The mixture is then heated under reflux conditions to facilitate the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of bis(acetylacetonato)dioxomolybdenum(VI) follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(acetylacetonato)dioxomolybdenum(VI) undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to lower oxidation states of molybdenum under specific conditions.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Reduction: Reducing agents such as hydrazine (N2H4) can be used to reduce the compound.
Substitution: Various ligands, including Schiff bases, can be used to replace the acetylacetonate ligands under appropriate conditions.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: Bis(acetylacetonato)dioxomolybdenum(VI) is widely used as a catalyst in organic synthesis, particularly in oxidation reactions. It is also used in the preparation of other molybdenum complexes .
Biology: The compound has been studied for its potential biological activities, including its role in enzyme mimetics and as a model compound for studying molybdenum-containing enzymes .
Medicine: Research is ongoing to explore the potential medical applications of bis(acetylacetonato)dioxomolybdenum(VI), particularly in the development of new therapeutic agents .
Industry: In industrial applications, the compound is used as a catalyst in various chemical processes, including the production of fine chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism by which bis(acetylacetonato)dioxomolybdenum(VI) exerts its catalytic effects involves the activation of oxygen species. The molybdenum center in the compound facilitates the transfer of oxygen atoms to the substrate, leading to the desired oxidation reaction. The molecular targets and pathways involved in these reactions are primarily related to the activation and transfer of oxygen species .
Comparaison Avec Des Composés Similaires
Molybdenum(VI) dichloride dioxide (MoO2Cl2): Another molybdenum(VI) compound used in oxidation reactions.
Vanadyl acetylacetonate (VO(acac)2): A vanadium-based compound with similar catalytic properties.
Titanium(IV) oxyacetylacetonate (TiO(acac)2): A titanium-based compound used in similar catalytic applications.
Uniqueness: Bis(acetylacetonato)dioxomolybdenum(VI) is unique due to its high catalytic efficiency and stability in oxidative transformations. Its ability to activate oxygen species and facilitate various oxidation reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C10H16MoO6 |
|---|---|
Poids moléculaire |
328.18 g/mol |
Nom IUPAC |
dioxomolybdenum;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;; |
Clé InChI |
FAQSSRBQWPBYQC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)



![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)


![4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline](/img/structure/B13711560.png)

![1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13711575.png)

